2-Amino-9-(2-chlorobenzyl)-3,9-dihydro-6h-purin-6-one
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Overview
Description
2-Amino-9-(2-chlorobenzyl)-3,9-dihydro-6h-purin-6-one is a compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of an amino group at the 2-position, a chlorobenzyl group at the 9-position, and a dihydropurinone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(2-chlorobenzyl)-3,9-dihydro-6h-purin-6-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Chlorobenzylation: The 9-position of the purine ring is substituted with a 2-chlorobenzyl group using a chlorobenzyl halide in the presence of a base such as potassium carbonate.
Amination: The 2-position is then aminated using ammonia or an amine source under suitable conditions.
Cyclization: The final step involves cyclization to form the dihydropurinone structure, often achieved through heating or using a cyclizing agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-9-(2-chlorobenzyl)-3,9-dihydro-6h-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the dihydropurinone structure to a fully reduced purine.
Substitution: The amino and chlorobenzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions include various substituted purines, oxo derivatives, and reduced purine analogs.
Scientific Research Applications
2-Amino-9-(2-chlorobenzyl)-3,9-dihydro-6h-purin-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex purine derivatives.
Biology: Studied for its potential role in modulating biological pathways involving purines.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Amino-9-(2-chlorobenzyl)-3,9-dihydro-6h-purin-6-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. This interaction can modulate cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminopurine: A purine analog used in nucleic acid research.
9-Benzyladenine: A cytokinin that promotes cell division in plants.
6-Mercaptopurine: An anticancer drug used in chemotherapy.
Uniqueness
2-Amino-9-(2-chlorobenzyl)-3,9-dihydro-6h-purin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorobenzyl group enhances its binding affinity to certain molecular targets, making it a valuable compound for research and therapeutic applications.
Biological Activity
2-Amino-9-(2-chlorobenzyl)-3,9-dihydro-6H-purin-6-one, also known by its CAS number 17756-37-5, is a purine derivative that has garnered attention for its potential biological activities. This compound's unique structure enables it to interact with various biological targets, making it a candidate for further pharmacological studies.
The molecular formula of this compound is C12H10ClN5O with a molecular weight of approximately 275.694 g/mol. Key physical properties include:
- Density : 1.63 g/cm³
- Boiling Point : 559.3 °C at 760 mmHg
- Flash Point : 292 °C
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including antibacterial, anticancer, and enzyme inhibition properties. The following sections detail these activities based on recent studies.
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of various purine derivatives, including this compound. In vitro tests against gram-positive bacteria and mycobacterial strains have shown promising results:
The compound's effectiveness against resistant strains suggests its potential as a lead compound for developing new antibiotics.
Anticancer Activity
In addition to its antibacterial properties, the compound has been investigated for its anticancer potential. Studies assessing cytotoxicity on various cancer cell lines indicate that it may inhibit cell proliferation through different mechanisms, including apoptosis induction.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on several cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
- Findings : The compound demonstrated significant cytotoxic effects with IC50 values in the low micromolar range, indicating potential as an anticancer agent.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in critical biological pathways:
- Phosphodiesterase Inhibition : It exhibits inhibitory activity towards phosphodiesterases (PDEs), which are crucial in regulating intracellular signaling pathways.
- Monoamine Oxidase (MAO) Inhibition : Some derivatives based on similar structures have shown potent MAO-B inhibition, suggesting that modifications to the purine scaffold could enhance this activity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications at specific positions on the purine ring or substituents like the chlorobenzyl group can significantly impact its biological efficacy.
Properties
CAS No. |
17756-37-5 |
---|---|
Molecular Formula |
C12H10ClN5O |
Molecular Weight |
275.69 g/mol |
IUPAC Name |
2-amino-9-[(2-chlorophenyl)methyl]-1H-purin-6-one |
InChI |
InChI=1S/C12H10ClN5O/c13-8-4-2-1-3-7(8)5-18-6-15-9-10(18)16-12(14)17-11(9)19/h1-4,6H,5H2,(H3,14,16,17,19) |
InChI Key |
AYGAOWACJNFQGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C2N=C(NC3=O)N)Cl |
Origin of Product |
United States |
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